molecular formula C16H16N2O4S B11521963 Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11521963
M. Wt: 332.4 g/mol
InChI Key: NXYDQNQEOTVWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a tetrahydropyridinyl sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures (around 150°C) can produce cyanoacetanilide derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structure enables the formation of diverse heterocyclic compounds, making it a valuable precursor in organic synthesis.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H16N2O4S/c1-21-13-6-4-3-5-10(13)11-7-14(19)18-16(12(11)8-17)23-9-15(20)22-2/h3-6,11H,7,9H2,1-2H3,(H,18,19)

InChI Key

NXYDQNQEOTVWTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.